molecular formula C20H23FN4O3 B2595115 2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone CAS No. 2034405-56-4

2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone

Cat. No. B2595115
CAS RN: 2034405-56-4
M. Wt: 386.427
InChI Key: HOTVFRARXBFMTJ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23FN4O3 and its molecular weight is 386.427. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and characterization of similar compounds involve complex organic synthesis techniques, including the formation of heterocyclic compounds and the incorporation of fluorine atoms to increase molecular stability and influence biological activity. For example, compounds like "1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone" have been synthesized using click chemistry approaches, demonstrating the versatility of synthetic strategies in creating molecules with specific functional groups and structural features (Govindhan et al., 2017).

Pharmacological Applications

The structural complexity and the presence of multiple pharmacophores within molecules similar to "2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone" suggest their potential for pharmacological applications. For instance, compounds with related structures have been evaluated for their affinity towards dopamine and serotonin receptors, indicating their potential use as antipsychotic agents (Raviña et al., 2000). Such compounds can serve as lead molecules for the development of new therapeutic agents targeting neurological and psychiatric disorders.

Neuroprotective Activities

Research on derivatives with benzylpiperazine moiety, similar in structural complexity to the compound , has shown significant neuroprotective activities. These findings are relevant for the development of treatments for neurodegenerative diseases and cerebral ischemic stroke (Gao et al., 2022). The ability of these compounds to protect neuronal cells from oxidative stress and to prolong survival in models of acute cerebral ischemia highlights the importance of structural features in medicinal chemistry research.

Molecular Docking Studies

Molecular docking studies play a crucial role in understanding the interaction of compounds with biological targets. The insights gained from these studies can inform the design of molecules with enhanced affinity and selectivity towards specific receptors or enzymes. For instance, the analysis of antagonist interactions with the CB1 cannabinoid receptor provides valuable information on the structural requirements for binding and activity modulation (Shim et al., 2002).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3/c21-16-6-1-2-7-18(16)28-14-19(26)23-9-11-24(12-10-23)20(27)17-13-15-5-3-4-8-25(15)22-17/h1-2,6-7,13H,3-5,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTVFRARXBFMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)COC4=CC=CC=C4F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone

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